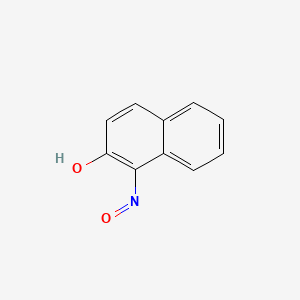

1-Nitroso-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitrosonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAOOTNFFAQIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059622, DTXSID30876194 | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown solid; [Merck Index] Brown powder; [Alfa Aesar MSDS] | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000911 [mmHg] | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-91-9, 2636-79-5 | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitroso-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROSO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757I55U2QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitroso-2-naphthol: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1-nitroso-2-naphthol, a versatile organic compound with significant applications in analytical chemistry and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural nuances, synthesis protocols, and key applications of this important reagent.

Introduction: The Significance of this compound

This compound (also known as α-nitroso-β-naphthol) is an organic compound that holds a significant place in the arsenal of analytical chemists and organic synthesists.[1][2] Characterized by the presence of both a nitroso (-NO) and a hydroxyl (-OH) group on a naphthalene ring, its utility is intrinsically linked to its ability to form stable, intensely colored chelate complexes with various metal ions.[1][3] This property has cemented its role as a classical reagent for the spectrophotometric determination of metals, most notably cobalt.[2][4] Beyond its analytical prowess, it serves as an intermediate in the synthesis of dyes and other organic molecules.[5][6] This guide will explore the fundamental aspects of this compound, providing the in-depth knowledge necessary for its effective application in a research and development setting.

Chemical Structure and Tautomerism

The chemical formula of this compound is C₁₀H₇NO₂.[7] A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the nitroso-naphthol form and a quinone-oxime form.[2] This structural duality is fundamental to its reactivity, particularly its chelating ability. The coordination with metal ions can occur through the nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group.[2][8]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

This compound is a yellowish-brown crystalline solid.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [5][7] |

| Molecular Weight | 173.17 g/mol | [7][9] |

| Appearance | Yellowish-brown crystalline powder | [3][5][10] |

| Melting Point | 109.5 °C (229.1 °F; 382.6 K) | [7][11] |

| Solubility | Soluble in ethanol, ether, benzene, glacial acetic acid, and caustic alkali solutions. Limited solubility in water. | [5][10][12] |

| CAS Number | 131-91-9 | [5][7] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the nitrosation of 2-naphthol.[6][7] The following protocol is a well-established method.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-naphthol.

Materials:

-

2-Naphthol (10 g)

-

Sodium hydroxide (2.8 g)

-

Sodium nitrite (5 g)

-

10% Sulphuric acid (140 ml)

-

Distilled water

-

Ice

Procedure:

-

Dissolve 10 g of 2-naphthol and 2.8 g of sodium hydroxide in 100 ml of water. Dilute the solution to 200 ml with water. The formation of the sodium salt of 2-naphthol increases its solubility in the aqueous reaction medium.

-

Carefully add a solution of 5 g of sodium nitrite in a small amount of water to the 2-naphthol solution.

-

Cool the mixture by adding 100 g of crushed ice. It is crucial to maintain a low temperature (below 5°C) during the subsequent acidification step to prevent the decomposition of nitrous acid and minimize the formation of by-products.

-

Slowly add 140 ml of 10% sulphuric acid with constant stirring, ensuring the temperature remains below 5°C. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then acts as the nitrosating agent.

-

A pale yellow precipitate of this compound will form.

-

Allow the mixture to stand for 2 hours to ensure complete precipitation.

-

Filter the precipitate and wash it with water until the washings are only slightly acidic. This removes any unreacted acid and inorganic salts.[13]

Caption: Workflow for the synthesis of this compound.

Applications in Analytical Chemistry

The primary application of this compound is in analytical chemistry as a chelating agent for the determination of metal ions.[1] Its ability to form stable, colored complexes allows for the quantification of metals using techniques like spectrophotometry.[1][2]

Spectrophotometric Determination of Cobalt

This compound is a highly sensitive reagent for the spectrophotometric determination of cobalt.[2] It forms a distinct green complex with cobalt(II) ions, which can be measured colorimetrically.[2] The formation of the stable [Co(C₁₀H₆(NO)O)₃]²⁻ complex allows for the detection of cobalt at very low concentrations.[7]

Determination of Other Metal Ions

Besides cobalt, this compound can also form complexes with other transition metals such as iron, copper, and palladium.[1][6] This allows for its use in the determination of these metals, although selectivity can be a concern.[2] For instance, it forms a 1:3 metal-to-ligand complex with iron(III).[14] The use of masking agents or adjustment of pH can improve the selectivity for a particular metal ion.

Preconcentration of Trace Metals

This compound can be used as a complexing agent for the on-line preconcentration of trace metals from various samples, including waste and drinking water.[4] By immobilizing the reagent on a solid support, it can effectively capture metal ions from a large volume of sample, thereby increasing the sensitivity of subsequent analytical measurements.[1]

Safety and Handling

This compound is considered a hazardous substance.[15] It is harmful if swallowed and can cause skin and eye irritation. It is also very toxic to aquatic organisms.[15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[16] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[15]

Conclusion

This compound remains a cornerstone reagent in analytical chemistry, valued for its robust performance in the determination of metal ions, particularly cobalt. Its rich chemistry, characterized by tautomerism and the formation of stable metal chelates, provides a fertile ground for further research and application development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

- Wikipedia. (n.d.). This compound.

- PrepChem.com. (n.d.). Preparation of this compound.

- Stenutz. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ChemSynthesis. (2025). This compound.

- Organic Syntheses. (n.d.). 1-nitro-2-naphthol.

- Chemicalland21. (n.d.). This compound.

- Loba Chemie. (2025). This compound FOR SYNTHESIS.

- De Gruyter. (2005). Reactivity of this compound Towards the Carbonyl Complexes XRe(CO)5 (X = Cl, Br, I).

- Loba Chemie. (n.d.). This compound For Synthesis.

- ResearchGate. (n.d.). Determination of Fe (III) with this compound in Micellar Medium by Derivative Spectrophotometry.

- Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - this compound.

- ResearchGate. (2012). Synthesis , characterization and antibacterial activity of mixed ligand complexes of some metals with this compound and L-phenylalanine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 131-91-9 [chemicalbook.com]

- 5. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. This compound [stenutz.eu]

- 12. This compound [drugfuture.com]

- 13. prepchem.com [prepchem.com]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

spectroscopic data of 1-Nitroso-2-naphthol (IR, UV-Vis, NMR)

<An In-depth Technical Guide to the Spectroscopic Data of 1-Nitroso-2-naphthol

Introduction

This compound, a yellowish-brown crystalline solid with the chemical formula C₁₀H₇NO₂, serves as a pivotal molecule in both analytical chemistry and industrial synthesis.[1][2] It is widely recognized as a sensitive chelating agent for the determination of metal ions and as an intermediate in the manufacturing of dyes.[2][3][4] The profound utility of this compound is intrinsically linked to its unique molecular structure. The presence of both a hydroxyl (-OH) and a nitroso (-NO) group on the naphthalene framework gives rise to a fascinating structural phenomenon known as tautomerism. This guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, offering researchers, scientists, and drug development professionals the foundational data and interpretive insights required for its accurate identification, characterization, and quantification.

The Central Role of Tautomerism

A critical aspect that governs the spectroscopic behavior of this compound is its existence in a tautomeric equilibrium between two forms: the This compound form and the 1,2-naphthoquinone-1-oxime form. This equilibrium is not static; its position is influenced by the physical state (solid vs. solution) and the polarity of the solvent. Understanding this dynamic is paramount, as each tautomer presents a distinct set of functional groups, leading to different spectroscopic signatures. In the solid state and in many solutions, the quinone-oxime form is often predominant.[3][5] This guide will dissect the spectroscopic data with constant reference to this crucial equilibrium.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

References

- Z. anorg. allg. Chem. (2005). Reactivity of this compound Towards the Carbonyl Complexes XRe(CO)5 (X = Cl, Br, I).

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). UV-Visible spectra of this compound....

- Rasayan Journal of Chemistry. (2014). STUDY ON SOLUBILIZATION OF this compound IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY.

- Research in Pharmacy. (2012). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol....

- Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST.

- Croatica Chemica Acta. (2002). Spectrophotometric Determinations of 2-Nitroso-1-naphthol.

- Wikipedia. (n.d.). This compound.

- NIST WebBook. (n.d.). 2-Naphthalenol, 1-nitroso-.

Sources

A Technical Guide to the Physical Properties of 1-Nitroso-2-naphthol: Solubility and Melting Point

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical physical properties of 1-Nitroso-2-naphthol, a versatile organic compound used as a chelating agent and analytical reagent. A thorough understanding of its melting point and solubility profile is fundamental for its effective application in laboratory synthesis, analytical method development, and formulation studies. This document moves beyond simple data presentation to offer insights into the principles behind these properties and robust methodologies for their accurate determination and modulation.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a critical physical constant, serving as a primary indicator of identity and purity. For a pure compound, the transition from solid to liquid occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of this melting range, a phenomenon that is foundational to its use in purity assessment.

Reported Melting Point of this compound

This compound is consistently reported as a yellowish-brown or brown crystalline powder.[1][2] Its melting point has been established across numerous independent sources, with a general consensus placing it within the range of 104°C to 110°C. A summary of reported values is presented below.

| Melting Point / Range (°C) | Source |

| 109.5 | Wikipedia[3] |

| 109-110 | DrugFuture[4] |

| 106.0 - 110.0 | TCI America |

| 104 - 110 | Thermo Fisher Scientific[5] |

| 107 | Oxford Lab Fine Chem LLP[6] |

| 106 | Loba Chemie[1] |

| ~106 (Decomposes) | Santa Cruz Biotechnology[7] |

This narrow range across different suppliers and databases confirms the identity of the compound and suggests that a sharp melting point within this window is indicative of a high-purity sample.

Standard Protocol for Melting Point Determination (Capillary Method)

The capillary method is the universally accepted standard for melting point determination due to its accuracy and requirement for only a small amount of sample.[8][9]

Principle: A small, tightly packed sample in a glass capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset point) and is complete (clear point) are recorded as the melting range. A slow heating rate near the melting point is crucial for allowing sufficient time for heat transfer from the heating block to the sample, ensuring thermal equilibrium and an accurate reading.[10]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[11]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powder multiple times. Invert the tube and tap its sealed bottom on a hard surface to tightly pack a 2-3 mm column of the sample at the bottom.[8][11]

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a preliminary value. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Heat the block to a temperature approximately 10-15°C below the expected melting point of this compound (~106°C).

-

Controlled Heating Rate: Decrease the heating rate to 1-2°C per minute to ensure accuracy.[11]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1, onset point). Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2, clear point).[8]

-

Reporting: Report the result as a melting range (T1 - T2). For a pure sample of this compound, this range should be narrow (e.g., 108-109.5°C).

Section 2: Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible.[12] this compound's structure, containing a large nonpolar naphthalene ring system and a polar, weakly acidic hydroxyl group, results in a nuanced solubility profile.

Qualitative and Quantitative Solubility Data

The compound's large hydrocarbon structure makes it largely insoluble in water but soluble in many organic solvents. The phenolic hydroxyl group allows for solubility in basic aqueous solutions through salt formation.

| Solvent | Solubility | Reference(s) |

| Water | Very slightly soluble / Insoluble | [6][7][13] |

| (1 g in 1000 mL) | [4] | |

| Ethanol | Soluble | [4][13] |

| (1 g in 35 mL) | [4] | |

| Diethyl Ether | Soluble | [4][13][14] |

| Benzene | Soluble | [4][15] |

| Glacial Acetic Acid | Soluble | [4][15] |

| Carbon Disulfide | Soluble | [4][14] |

| Caustic Alkali Solutions (e.g., NaOH) | Soluble | [4][15][16] |

| Petroleum Ether | Slightly soluble (cold) | [4][14] |

Experimental Workflow for Solubility Assessment

A systematic approach to solubility testing can efficiently characterize a compound and provide clues to its functional groups.[17] The following workflow is a self-validating system for confirming the profile of this compound or characterizing new derivatives.

Caption: Logical workflow for the qualitative solubility assessment of an organic compound.

Step-by-Step Protocol:

-

Preparation: Label a series of small, clean test tubes for each solvent to be tested.

-

Measurement: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube.

-

Mixing: Agitate the tube vigorously for 10-20 seconds.

-

Observation: Observe the mixture against a contrasting background. If the entire solid dissolves, the compound is soluble. If solid remains, it is insoluble.[17][18]

-

Systematic Testing: Repeat steps 3-5 for each solvent in the workflow (water, 5% NaOH, 5% HCl, ethanol, ether). For this compound, the expected result is insolubility in water and HCl, but solubility in NaOH and organic solvents like ethanol and ether.

Section 3: Strategies for Modulating Aqueous Solubility

For applications in drug development, analytical chemistry, and biological assays, enhancing the aqueous solubility of hydrophobic compounds like this compound is often necessary.

pH-Dependent Solubility: Salt Formation

Principle: this compound is a naphthol derivative, making its hydroxyl proton weakly acidic. In basic (alkaline) solutions, this proton is abstracted by a base (e.g., NaOH) to form the corresponding sodium phenolate salt.[16] This salt is an ionic species, which is significantly more polar than the neutral parent molecule and therefore demonstrates greatly enhanced water solubility.

Protocol for Solubilization via pH Adjustment:

-

Weigh the desired amount of this compound and suspend it in the chosen aqueous buffer or water.

-

While stirring, add a 1 M NaOH solution dropwise.

-

Monitor the suspension. As the pH increases (typically to >9), the solid will dissolve as the soluble phenolate salt is formed.[16]

-

Once the solution is clear, the pH can be adjusted as needed, but lowering it back into the acidic range will cause the neutral, insoluble form to precipitate.

Micellar Solubilization with Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micellar concentration or CMC), self-assemble in water to form micelles. These structures have a hydrophobic core and a hydrophilic exterior. Non-ionic surfactants like Triton X-100 are highly effective at solubilizing this compound.[16][19] The nonpolar compound partitions into the hydrophobic micellar core, allowing it to be dispersed and effectively "dissolved" in the bulk aqueous phase.[19]

Protocol for Micellar Solubilization:

-

Prepare a Surfactant Solution: Create an aqueous solution of a non-ionic surfactant (e.g., 1% w/v Triton X-100) at a concentration well above its CMC.

-

Prepare a Concentrated Stock (Optional but Recommended): Dissolve the this compound in a minimal amount of a water-miscible co-solvent like ethanol or methanol.[16]

-

Solubilization: While vigorously stirring the surfactant solution, slowly add the this compound powder or stock solution.

-

Equilibration: Allow the mixture to stir for 15-30 minutes to ensure the compound is fully partitioned into the micelles, resulting in a clear solution.

Conclusion

This compound is a crystalline solid with a well-defined melting point in the range of 104–110 °C , a property that is invaluable for confirming its identity and purity. Its solubility is characteristic of a molecule with both large nonpolar regions and a weakly acidic functional group, rendering it soluble in many organic solvents and aqueous alkali, but poorly soluble in neutral or acidic water. For researchers and developers, challenges with its low aqueous solubility can be readily overcome through scientifically-grounded strategies such as pH adjustment to form a soluble salt or micellar solubilization using surfactants. The robust protocols detailed in this guide provide a reliable framework for the accurate determination and practical modulation of these essential physical properties.

References

- Wikipedia. (n.d.). This compound.

- Loba Chemie. (n.d.). This compound.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound.

- thinkSRS.com. (n.d.). Melting Point Determination.

- Labort Fine Chem Pvt Ltd. (2024). MATERIAL SAFETY DATA SHEET this compound.

- Alpha Chemika. (n.d.). This compound For Synthesis.

- PubChem. (n.d.). This compound.

- DrugFuture. (n.d.). This compound.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- University of Calgary. (n.d.). Melting point determination.

- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.

- Macquarie University. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Fisher Scientific. (n.d.). This compound, 98%.

- Rasayan Journal of Chemistry. (n.d.). STUDY ON SOLUBILIZATION OF this compound IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

Sources

- 1. 131-91-9 CAS | this compound | Laboratory Chemicals | Article No. 05030 [lobachemie.com]

- 2. This compound | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. A10622.18 [thermofisher.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. thinksrs.com [thinksrs.com]

- 9. mt.com [mt.com]

- 10. westlab.com [westlab.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. m.youtube.com [m.youtube.com]

- 13. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]

- 14. This compound, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. Bot Verification [rasayanjournal.co.in]

The Coordination Chemistry and Chelation Applications of 1-Nitroso-2-naphthol: A Technical Guide

This guide provides an in-depth exploration of the coordination chemistry of 1-nitroso-2-naphthol, a versatile chelating agent with significant applications in analytical chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the chelation behavior and analytical utility of this remarkable compound.

Introduction to this compound: A Ligand of Interest

This compound (C₁₀H₇NO₂) is an organic compound that presents as a yellowish-brown crystalline solid.[1][2] While sparingly soluble in water, it readily dissolves in organic solvents such as ethanol, ether, and benzene.[3][4] Its significance in coordination chemistry stems from the presence of both a nitroso (-NO) and a hydroxyl (-OH) group on adjacent carbon atoms of the naphthalene ring, enabling it to act as a potent bidentate chelating agent for a variety of metal ions.[3][5] This chelating ability is the cornerstone of its widespread use as an analytical reagent, particularly for the determination of cobalt, palladium, copper, and iron.[4]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the nitrosation of 2-naphthol (β-naphthol) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like sulfuric or hydrochloric acid.[1][4][6] The reaction is performed at low temperatures to prevent the formation of undesirable byproducts.[6][7]

Key Physicochemical Properties of this compound:

| Property | Value | References |

| Molecular Formula | C₁₀H₇NO₂ | [1][2] |

| Molar Mass | 173.17 g/mol | [1][2] |

| Appearance | Yellowish-brown solid | [1][2] |

| Melting Point | 109.5 °C (decomposes) | [1][8] |

| Solubility | Soluble in ethanol, ether, benzene; sparingly soluble in water | [3][4] |

Tautomerism: A Key to Understanding its Reactivity

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the nitroso-naphthol form and the quinone-monooxime form.[9][10] In solution, an equilibrium exists between these two forms, with the quinone-monooxime tautomer often being favored.[9][11] This equilibrium is significant as both forms can participate in metal chelation, influencing the structure and stability of the resulting complexes.

Caption: Tautomeric equilibrium of this compound.

Coordination Chemistry: The Art of Chelation

The deprotonated form of this compound acts as a bidentate ligand, coordinating to metal ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group, or the oxygen atom of the oxime group and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring.[1][5][12] This chelation results in the formation of deeply colored metal complexes, a property that is extensively exploited in colorimetric analysis.[1]

Formation of Metal Complexes

This compound forms complexes with a wide range of transition metals, including but not limited to Co(II), Fe(II), Ni(II), Cu(II), and Pd(II).[4][5] The stoichiometry of these complexes can vary depending on the metal ion and the reaction conditions. For instance, with cobalt, it typically forms a stable 1:3 (metal:ligand) complex, where the cobalt is oxidized from Co(II) to Co(III).[13][14]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 131-91-9 [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. [PDF] Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited: evidence for oximo group isomerization | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Transition metal nitroso complexes - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medcraveonline.com [medcraveonline.com]

The Advent of Selectivity: A Technical Guide to the History and Application of 1-Nitroso-2-naphthol as a Reagent

For decades, the selective analysis of specific metal ions in complex matrices posed a significant challenge to chemists. The discovery of 1-nitroso-2-naphthol as a highly selective reagent for cobalt marked a pivotal moment in the history of analytical chemistry, paving the way for more accurate and efficient methods of metal determination. This in-depth technical guide explores the history, discovery, and multifaceted applications of this remarkable organic reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and methodologies.

A Historical Perspective: The Dawn of Selective Organic Reagents

Prior to the late 19th century, the quantitative analysis of metals heavily relied on precipitation with inorganic reagents, which often lacked selectivity, leading to co-precipitation and inaccurate results. The quest for organic reagents that could form specific and stable complexes with metal ions was a driving force in the evolution of analytical chemistry.

The introduction of this compound as a selective precipitating agent for cobalt by Ilinsky and Knorre in 1885 was a landmark achievement in this field. This discovery provided one of the first successful examples of an organic reagent that could selectively isolate a metal ion from a mixture, significantly improving the accuracy of cobalt determination. The method's ability to separate cobalt from nickel was a particularly notable advancement.

Chemical Profile and Synthesis of this compound

This compound (C₁₀H₇NO₂) is a yellowish-brown crystalline solid.[1] Its utility as a reagent stems from the presence of both a nitroso (-NO) and a hydroxyl (-OH) group on the naphthalene ring, which allows it to act as a bidentate chelating agent, forming stable complexes with various metal ions.[1][2]

The synthesis of this compound is a relatively straightforward process involving the nitrosation of 2-naphthol.[1]

Standard Synthesis Protocol

This protocol outlines a common laboratory method for the preparation of this compound.

Causality Behind Experimental Choices:

-

Alkaline Dissolution of 2-Naphthol: 2-Naphthol is dissolved in sodium hydroxide to form the more reactive sodium naphthoxide salt, which is more susceptible to electrophilic attack by the nitrosating agent.

-

Use of Sodium Nitrite and Acid: Nitrous acid (HNO₂) is generated in situ by the reaction of sodium nitrite with a strong acid like sulfuric or hydrochloric acid. This is a safer and more convenient approach than handling unstable nitrous acid directly.

-

Low-Temperature Reaction: The reaction is carried out at a low temperature (typically below 5°C) to prevent the decomposition of the unstable nitrous acid and to minimize the formation of side products.

-

Acidification for Precipitation: The final product, this compound, is precipitated by acidifying the reaction mixture.

Step-by-Step Methodology:

-

Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite to the cooled 2-naphthol solution with constant stirring.

-

While maintaining the low temperature, slowly add a dilute strong acid (e.g., sulfuric acid) to the mixture.

-

The this compound will precipitate as a solid.

-

Filter the precipitate, wash it with cold water to remove any unreacted starting materials and salts, and then dry it.

Mechanism of Action: The Chelation Chemistry

The analytical prowess of this compound lies in its ability to form a stable, insoluble, and distinctly colored complex with cobalt ions. The reaction involves the formation of a six-membered chelate ring where the cobalt ion is coordinated to the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group.[1]

In solution, this compound is believed to oxidize cobalt(II) to cobalt(III), which then forms a tris-complex, [Co(C₁₀H₆(NO)O)₃].[3] This resulting cobalt(III) complex is highly stable and insoluble in acidic solutions, which is the basis for its separation from other metals like nickel.[3]

Caption: Workflow for the spectrophotometric determination of cobalt using this compound.

Key Parameters for Spectrophotometric Analysis:

| Parameter | Value/Condition | Rationale |

| Wavelength of Maximum Absorbance (λmax) | Varies with solvent | Measurement at λmax provides the highest sensitivity and adherence to Beer's Law. |

| pH | Typically neutral to slightly acidic | The pH affects the stability and formation of the complex. |

| Solvent for Extraction | e.g., Chloroform, Carbon Tetrachloride | The cobalt complex is extracted into an organic solvent to concentrate it and to remove interferences from the aqueous phase. |

| Interferences | Fe(III), Cu(II), Ni(II) | Masking agents or prior separation steps may be necessary to eliminate interference from other metal ions that also form colored complexes. [4] |

Other Applications

Beyond cobalt, this compound has been utilized as a reagent for the determination of other metal ions, including iron, nickel, and palladium. [5]It has also found applications in flow injection analysis for the rapid and automated determination of cobalt.

Conclusion

The discovery of this compound as a selective reagent for cobalt was a seminal moment in the advancement of analytical chemistry. Its ability to form a stable and specific complex with cobalt provided a reliable method for its determination, a challenge that had previously hindered chemists. The principles of its synthesis and application, from gravimetric analysis to modern spectrophotometric methods, continue to be relevant in both academic and industrial laboratories. This guide serves as a testament to the enduring legacy of this important analytical reagent and provides a solid foundation for researchers and scientists working in the fields of chemical analysis and drug development.

References

- Ilinsky, M., & von Knorre, G. (1885). Ueber die Bestimmung des Kobalts in Gegenwart von Nickel. Berichte der deutschen chemischen Gesellschaft, 18(1), 699-704.

- Thyssen, J. P., Menné, T., Johansen, J. D., Lidén, C., Julander, A., Møller, P., & Jellesen, M. S. (2010). A spot test for detection of cobalt release--early experience and findings.

- Chan, S. C., & Tobe, M. L. (1963). The mechanism of the base hydrolysis of some cobalt(III) pentammine complexes. Journal of the Chemical Society, 5700-5705.

- Henderson, W. F. (1941). Methods of determining nickel and cobalt in meteoric iron. American Journal of Science, 239(5), 372-378.

- Lundell, G. E. F., & Knowles, H. B. (1921). A method for the determination of cobalt in magnet and high-speed tool steels. Journal of Industrial & Engineering Chemistry, 13(6), 540-542.

- Wikipedia. (n.d.). This compound.

- Singh, S. K., & Kumar, S. (2007). Acenaphthenequinonedioxime as an analytical reagent: Determination of cobalt(II). Journal of the Indian Chemical Society, 84(1), 77-78.

- Atack, F. W. (1922). The Separation and Determination of Cobalt. II. Gravimetric Determination of Cobalt. Journal of the American Chemical Society, 44(10), 2370-2375.

- Furman, N. H. (Ed.). (1962). Standard methods of chemical analysis (6th ed., Vol. 1). D. Van Nostrand Company, Inc.

- Darroudi, M., Kiarostami, V., & Khayatian, G. (2022). Fabrication of a New Selective Optical Sensor for Cobalt Determination Using this compound and Monitoring of Cobalt in Water Samples. Analytical and Bioanalytical Chemistry Research, 9(1), 71-79.

- Zlotorzynski, A. (1995). Adsorptive stripping voltammetry of nickel with 1-nitroso-2-napthol using a bismuth film electrode. Talanta, 42(10), 1593-1598.

- Soylak, M., & Dogan, M. (2003). Solid-liquid extraction and preconcentration of trace nickel using 2-nitroso-1-naphthol-4-sulfonic acid (Nitroso-S) and TDBA onto benzophenone and determination by atomic absorption spectrometry. Analytical sciences: the international journal of the Japan Society for Analytical Chemistry, 19(3), 405–408.

- Chatterjee, G. P., Ray, H. N., & Biswas, K. (1966). New gravimetric method for cobalt. Talanta, 13(10), 1470–1472.

- Chapin, W. H. (1907). The Nitroso-β-Naphthol Method for the Qualitative Separation of Nickel and Cobalt. Journal of the American Chemical Society, 29(7), 1029-1033.

- Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(4), 693–697.

- Ueda, K., & Yoshimura, K. (1981). Preconcentration of cobalt(II) in natural waters with this compound supported on silica gel. Talanta, 28(2), 123–125.

- Kolthoff, I. M., & Jacobsen, E. (1957). The Composition and Formation of Cobalt Complexes with this compound. Journal of the American Chemical Society, 79(13), 3677–3681.

- Middleton, G., & Stuckey, R. E. (1956). The absorptiometric determination of traces of cobalt with this compound. Clinica chimica acta; international journal of clinical chemistry, 1(2), 135–142.

- Adeloju, S. B., & Pablo, F. (1994). Trace determination of Ni(II) and Co(II) by adsorptive stripping voltammetry using this compound. Analytica Chimica Acta, 288(1-2), 157-165.

- MedCrave. (2018). Metal ligand complexes of alpha nitroso beta naphthol.

- Greathead, C., & Sole, K. C. (2011). Solvent extraction process for separating cobalt and/or nickel from impurities in leach solutions. U.S. Patent No. 7,935,322. Washington, DC: U.S.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 131-91-9: this compound | CymitQuimica [cymitquimica.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Adsorptive stripping voltammetry of nickel with 1-nitroso-2-napthol using a bismuth film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-Nitroso-2-naphthol for Research and Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 1-Nitroso-2-naphthol, a chemical compound utilized in various research and drug development applications. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific principles that dictate these safety measures. This ensures that researchers, scientists, and drug development professionals can work with this compound effectively and safely, with a full understanding of its potential hazards.

Understanding the Hazard Profile of this compound

This compound (CAS 131-91-9) is a brown crystalline powder.[1][2] It is recognized as a hazardous substance and requires careful handling to mitigate risks.[3] A thorough understanding of its hazard profile is the foundation of safe laboratory practices.

GHS Classification and Associated Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][4][5][6][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4][5][6][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4][5][7][8] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[5][8] |

This data is a synthesis of information from multiple safety data sheets.

The "harmful if swallowed" classification indicates that accidental ingestion of even small quantities can lead to significant health issues.[3] Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious harm.[3] The substance and its metabolites may also lead to methaemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[3]

Skin and eye irritation are significant concerns. Direct contact can cause inflammation and pre-existing dermatitis may be exacerbated.[3] It is crucial to prevent entry into the bloodstream through cuts or abrasions, as this could lead to systemic injuries.[3] The potential for respiratory irritation necessitates handling in a well-ventilated area to avoid inhalation of its dust.[1]

Engineering Controls: The First Line of Defense

The primary approach to handling hazardous chemicals is to use engineering controls to minimize exposure. These controls are designed to physically separate the researcher from the chemical hazard.

For this compound, the following engineering controls are paramount:

-

Chemical Fume Hood: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood.[9] This is critical to prevent the inhalation of airborne particles and to protect the researcher from dust and aerosols.[9]

-

Local Exhaust Ventilation: If a fume hood is not feasible for a particular procedure, local exhaust ventilation systems should be employed to capture dust at its source.[2]

-

Enclosure: For larger-scale operations, using process enclosures can provide an additional layer of containment.[9]

The causality behind these controls is straightforward: they create a physical barrier and a controlled airflow that directs airborne contaminants away from the user's breathing zone, thus minimizing the risk of respiratory irritation and accidental ingestion.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are the primary means of protection, Personal Protective Equipment (PPE) provides a crucial secondary barrier. The selection of appropriate PPE is a critical step in the risk assessment process before any work with this compound begins.[9]

Recommended PPE

| Protection Type | Standard Handling | Large Spills or Dust/Aerosol Generation |

| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH approved).[9][10] | Splash goggles or a face shield.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. A lab coat should be worn.[9] | A complete suit protecting against chemicals and boots.[9] |

| Respiratory Protection | Not typically required when handled in a well-ventilated area or chemical fume hood.[9] | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges.[9] |

This table is a summary of recommendations from multiple safety resources.

The rationale for this level of PPE is directly linked to the hazard profile of this compound. Safety glasses protect against accidental splashes to the eyes, which could cause serious irritation.[1] Chemical-resistant gloves prevent skin contact, mitigating the risk of skin irritation and potential systemic absorption.[7] For situations with a higher risk of aerosolization, such as a large spill, enhanced respiratory and skin protection is essential.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is vital for maintaining a safe laboratory environment.

Handling

-

Avoid Personal Contact: All personal contact, including inhalation, should be avoided.[3]

-

Minimize Dust Generation: Handle the solid material carefully to minimize the formation of dust.[10]

-

Hygiene Practices: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[1]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[1]

Storage

-

Container: Store in the original, tightly sealed container.[2][3] Polyethylene or polypropylene containers are recommended.[3]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[3][6]

The principle of segregation is key to safe storage. Keeping this compound away from incompatible substances prevents potentially hazardous chemical reactions.

Accidental Release Measures: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

Spill Response Protocol

-

Minor Spills:

-

Remove all ignition sources.[3]

-

Ensure the area is well-ventilated.[8]

-

Wearing appropriate PPE, gently sweep or scoop the spilled solid material, avoiding dust creation.[8]

-

Place the material into a labeled, sealed container for hazardous waste disposal.[8]

-

Clean the spill area with water and decontaminate all tools used.[8]

-

-

Major Spills:

-

Evacuate all non-essential personnel from the area.[8]

-

Alert the institution's emergency services or safety officer.[8]

-

Prevent the spill from entering drains or waterways.[8]

-

Only trained personnel wearing full protective equipment (splash goggles, full suit, boots, gloves) should address the spill.[8]

-

Contain and collect the material using a shovel or other appropriate tools and place it in a suitable container for hazardous waste disposal.[8]

-

The following diagram illustrates the decision-making process for spill response:

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention without delay.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin and hair with running water and soap if available.[3] Seek medical attention if irritation occurs.[3]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[3] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2] Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[10] Seek immediate medical attention.[2]

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing this compound and preparing a stock solution, integrating the safety measures discussed.

Pre-Experiment Checklist

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[9]

-

PPE Selection: Don the appropriate PPE: safety glasses with side shields, a lab coat, and nitrile gloves.[9]

-

Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9] Have spill cleanup materials readily available.[9]

Step-by-Step Procedure

-

Weighing: a. Place a weigh boat on the analytical balance inside the chemical fume hood and tare the balance. b. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing dust formation.[9] c. Record the weight and securely close the primary container of this compound.

-

Solution Preparation: a. Place a suitable beaker containing a magnetic stir bar and the appropriate solvent on a stir plate inside the fume hood. b. Carefully add the weighed this compound to the solvent. c. Cover the beaker with a watch glass or paraffin film and begin stirring until the solid is fully dissolved.

-

Post-Procedure: a. Transfer the prepared solution to a clearly labeled and sealed storage container. b. Decontaminate all surfaces and equipment used. c. Dispose of all waste, including contaminated gloves and weigh boats, in the designated hazardous waste container.[9] d. Remove PPE, being careful to avoid contaminating skin. e. Wash hands and any exposed skin thoroughly with soap and water.[9]

The following diagram illustrates this experimental workflow:

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[3]

-

Waste Collection: Collect waste in a dedicated, suitable, and clearly labeled hazardous waste container.[8]

-

Segregation: Store the waste container in a designated secondary containment area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

References

- This compound - Santa Cruz Biotechnology. (n.d.).

- This compound FOR SYNTHESIS - Loba Chemie. (2025, November 3).

- MATERIAL SAFETY DATA SHEET - this compound. (n.d.).

- MATERIAL SAFETY DATA SHEET this compound. (2024, October 14).

- This compound | C10H7NO2 | CID 8580. (n.d.). PubChem.

- Personal protective equipment for handling this compound. (2025, December). Benchchem.

- Proper Disposal of this compound: A Procedural Guide. (2025). Benchchem.

- This compound SOLUTION MSDS CAS-No. - Loba Chemie. (2019, October 14).

- SAFETY DATA SHEET - Durham Tech. (2018, January 18).

- This compound CAS NO 131-91-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- This compound(131-91-9). (n.d.). ChemicalBook.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. labort.in [labort.in]

- 5. This compound | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. durhamtech.edu [durhamtech.edu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound(131-91-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Colorimetric Analysis of Iron Using 1-Nitroso-2-naphthol

Abstract

This application note provides a detailed and robust protocol for the quantitative determination of iron in aqueous samples using 1-Nitroso-2-naphthol as a chromogenic reagent. The methodology is based on the formation of a stable, green-colored complex between ferrous iron (Fe(II)) and this compound, which is then quantified spectrophotometrically. This document offers a step-by-step guide encompassing reagent preparation, calibration standards, sample analysis, and mitigation of interferences, designed for researchers, scientists, and professionals in drug development and environmental monitoring. The causality behind each procedural step is explained to ensure both technical accuracy and practical applicability.

Introduction and Scientific Principle

The quantification of iron is critical across various scientific disciplines, from environmental water quality assessment to the analysis of pharmaceutical ingredients and biological samples. While numerous methods exist, colorimetric analysis offers a blend of simplicity, sensitivity, and cost-effectiveness. The this compound method is a classic and reliable technique for determining iron concentrations.

The core principle of this assay lies in the reaction between ferrous iron (Fe(II)) and the chromogenic ligand, this compound. In a buffered, slightly acidic to neutral environment, three molecules of this compound chelate a single ferrous ion, forming a stable, green-colored tris(1-nitroso-2-naphtholate)ferrate(II) complex.[1][2] The stoichiometry of this reaction is a 1:3 ratio of Fe(II) to the reagent.[1][2]

Since iron in environmental and biological samples often exists in the ferric state (Fe(III)), a preliminary reduction step is essential for the accurate determination of total iron.[1] Hydroxylamine hydrochloride is employed as a potent reducing agent to convert all Fe(III) ions to Fe(II) prior to complexation.[1] The intensity of the resulting green complex is directly proportional to the concentration of iron in the sample and is measured by its absorbance at the wavelength of maximum absorbance (λmax), which is approximately 700 nm.[1] A significant challenge is the low solubility of the resulting iron complex in purely aqueous solutions; therefore, a co-solvent like ethanol is used to maintain the complex's solubility for accurate spectrophotometric measurement.[1]

Reaction Mechanism

The chemical reaction involves the coordination of the ferrous ion with the nitroso and hydroxyl groups of the this compound ligand.

Caption: Reaction of Ferrous Iron with this compound.

Materials and Reagents

Instrumentation

-

Spectrophotometer (Visible range)

-

Volumetric flasks (50 mL, 100 mL, 1000 mL)

-

Pipettes (volumetric and graduated)

-

Analytical balance

-

pH meter

Reagent Preparation

-

Deionized Water: Use high-purity, iron-free deionized water for all solutions.

-

Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O). Dissolve it in a 1 L volumetric flask with approximately 500 mL of deionized water containing 2.5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water and mix thoroughly.[1] This stock solution is stable for several months when stored in a cool, dark place. The acid is added to prevent the hydrolysis and precipitation of iron salts.

-

Working Iron Standard Solution (10 mg/L): Pipette 10.00 mL of the 100 mg/L standard iron stock solution into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix.[1] This solution should be prepared fresh daily for best results.

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Store this solution in a dark bottle to prevent photochemical degradation.[1]

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution should be prepared fresh weekly to ensure its reducing capacity is not diminished.[1]

-

Sodium Acetate Buffer (0.2 M, pH 5.5): Dissolve 27.2 g of sodium acetate trihydrate in about 800 mL of deionized water. Adjust the pH to 5.5 using acetic acid, monitoring with a pH meter. Finally, dilute the solution to 1 L with deionized water.[1] This buffer maintains the optimal pH for the complexation reaction.

-

Sodium Citrate Solution (10% w/v, Optional): Dissolve 10 g of sodium citrate in 100 mL of deionized water. This solution is used as a masking agent to prevent interference from other metal ions like cobalt or nickel.[1]

Experimental Protocol

The overall workflow involves the preparation of a calibration curve from standards, followed by the analysis of the unknown sample.

Caption: Experimental workflow for iron determination.

Preparation of Calibration Curve

-

Prepare Standards: Into a series of six 50 mL volumetric flasks, pipette 0.0 (blank), 1.0, 2.0, 5.0, 7.0, and 10.0 mL of the 10 mg/L working iron standard solution.[1] This will create standards with final concentrations of 0, 0.2, 0.4, 1.0, 1.4, and 2.0 mg/L of iron.

-

Reduction Step: To each flask, add 5 mL of the 10% hydroxylamine hydrochloride solution and mix well. Allow the solutions to stand for 10 minutes. This waiting period is crucial to ensure the complete reduction of any residual Fe(III) to Fe(II).[1]

-

Buffering: Add 10 mL of the 0.2 M sodium acetate buffer (pH 5.5) to each flask and mix.[1]

-

Complexation: Add 10 mL of the 0.1% this compound solution to each flask.

-

Dilution & Color Development: Dilute each flask to the 50 mL mark with 95% ethanol and mix thoroughly.[1] Allow the color to develop for 20 minutes at room temperature.[1]

-

Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 700 nm. Use the blank solution (0 mg/L Fe) to zero the instrument. Measure and record the absorbance of each calibration standard.

-

Plotting: Plot a calibration curve of absorbance (y-axis) versus iron concentration in mg/L (x-axis). The plot should be linear, and a linear regression analysis should be performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should ideally be ≥ 0.995.

Sample Preparation and Analysis

-

Sample Aliquot: Take a known volume of the sample solution (e.g., 10 mL, adjust as necessary based on expected iron concentration) and place it in a 50 mL volumetric flask.

-

Interference Mitigation (if necessary): If the presence of interfering ions such as cobalt or nickel is suspected, add 5 mL of the 10% sodium citrate solution to the flask as a masking agent and mix.[1]

-

Analysis: Follow steps 2 through 5 from the "Preparation of Calibration Curve" section (add hydroxylamine hydrochloride, wait, add buffer, add this compound, dilute with ethanol, and wait for color development).

-

Measurement: Measure the absorbance of the prepared sample solution at 700 nm against the reagent blank.

-

Concentration Determination: Use the equation from the linear regression of your calibration curve to determine the concentration of iron in the prepared sample solution.

Data and Calculations

Summary of Key Parameters

| Parameter | Value / Condition | Rationale |

| Analyte | Ferrous Iron (Fe(II)) | This is the reactive species with the chromogenic agent. |

| Chromogenic Reagent | This compound | Forms a stable, colored complex with Fe(II).[1] |

| Wavelength (λmax) | ~700 nm | Wavelength of maximum absorbance for the green Fe(II) complex.[1] |

| Color of Complex | Green | The observed color of the tris(1-nitroso-2-naphtholate)ferrate(II) complex.[1] |

| Stoichiometry | 1:3 (Fe:Reagent) | One iron ion complexes with three reagent molecules.[1][2] |

| Optimal pH | 5.5 | Ensures complete and stable complex formation.[1] |

| Reducing Agent | Hydroxylamine HCl | Reduces Fe(III) to Fe(II) for total iron analysis.[1] |

| Solvent/Diluent | 95% Ethanol | Maintains the solubility of the iron complex.[1] |

| Color Development Time | 20 minutes | Allows the complexation reaction to reach completion.[1] |

Calculation of Iron Concentration

The concentration of iron in the original, undiluted sample is calculated using the following formula:

Iron Concentration (mg/L) = C x (Vf / Vs)

Where:

-

C = Concentration of iron read from the calibration curve (mg/L).

-

Vf = Final volume of the prepared sample solution (in this protocol, 50 mL).

-

Vs = Initial volume of the sample taken for analysis (mL).

Potential Interferences

Several metal ions can potentially interfere with this method by also forming colored complexes with this compound. The most common interfering ions are cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺).[3][4]

-

Cobalt and Nickel: These ions form stable complexes and are the most significant interferences. Their impact can be minimized by using a masking agent like sodium citrate, which preferentially complexes with them, preventing their reaction with this compound.[1]

-

Copper: Interference from copper can often be mitigated by carefully adjusting the pH of the solution.[3][4]

It is always advisable to run a matrix spike (a sample spiked with a known concentration of iron) to validate the method's accuracy for a specific sample type and to identify any unforeseen matrix effects.

Conclusion

The colorimetric determination of iron using this compound is a validated and reliable method suitable for a wide range of applications. By carefully controlling the experimental conditions, particularly pH, and by employing a reducing agent for total iron analysis, accurate and reproducible results can be achieved. Understanding the chemistry behind each step, from reduction to complexation and solubilization, is key to troubleshooting and adapting the protocol for diverse sample matrices.

References

- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. PubMed, Talanta. 2000 Aug 16;52(5):893-902.

- Spectrophotometric Determination of Iron(II) Using this compound in Anionic Micellar Solution of Sodium Dodecyl Sulphate. ResearchGate, Asian Journal of Chemistry. 2015 Jun;27(6):2327-2330.

- Micellar colorimetric determination of iron, cobalt, nickel and copper using this compound. ResearchGate, Talanta. 2000.

- This compound. Wikipedia.

Sources

Application Notes and Protocols: 1-Nitroso-2-naphthol as a Chelating Agent for Trace Metal Analysis

Introduction: The Enduring Relevance of 1-Nitroso-2-naphthol in Analytical Chemistry

For researchers, scientists, and professionals in drug development, the accurate quantification of trace metals is a persistent challenge. Among the arsenal of analytical reagents, this compound (C₁₀H₇NO₂) has maintained its significance as a robust and versatile chelating agent.[1] Its utility is rooted in its capacity to form stable, intensely colored chelate complexes with a variety of metal ions, a property that is effectively leveraged in spectrophotometric and chromatographic methods for their determination, often at trace levels.[1]

This application note provides a comprehensive guide to the use of this compound in trace metal analysis. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity. The methodologies described herein are designed to be self-validating systems for reliable and reproducible results.

The Chemistry of Chelation: A Mechanistic Overview

This compound is an organic compound that typically appears as a yellowish-brown solid.[2] Its efficacy as a chelating agent is conferred by the presence of a nitroso (-NO) and a hydroxyl (-OH) group in adjacent positions on the naphthalene ring. These groups act as a bidentate ligand, forming a stable five-membered ring with a metal ion. The deep coloration of these complexes arises from the delocalized bonding within this chelate ring.

The chelation process is pH-dependent, as the hydroxyl group must be deprotonated to coordinate with the metal ion. The general reaction can be represented as:

Mⁿ⁺ + n(C₁₀H₆(NO)OH) → M(C₁₀H₆(NO)O)n + nH⁺

The stoichiometry of the resulting complex is influenced by the charge of the metal ion; for instance, divalent metals often form 1:2 complexes, while trivalent metals form 1:3 complexes.[3] A notable example is the reaction with cobalt, where Co(II) is oxidized to Co(III) by the ligand, leading to the formation of a very stable tris-chelate, Co(C₁₀H₆(NO)O)₃.[3][4]

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Data Presentation: Performance Characteristics

The analytical performance of this compound varies depending on the target metal ion and the chosen analytical method. The following table summarizes key quantitative data for the spectrophotometric determination of several metal ions.

| Metal Ion | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Optimal pH | Stoichiometry (Metal:Ligand) |

| Cobalt(II) | 415 | - | Acidic | 1:3 |

| Iron(II) | 443.6 | 1.6 x 10⁴ | - | 1:3 |

| Nickel(II) | - | - | - | 1:2 |

| Copper(II) | - | - | 4.0 - 6.0 | - |

| Cadmium(II) | 579.9 | 1.02 x 10⁴ | - | 1:2 |

Note: The sensitivity and selectivity of these reactions can be enhanced through the use of micellar media, which can eliminate the need for solvent extraction.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound Reagent

This protocol is adapted from established synthesis procedures.[8][9][10]

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

10% Sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

Procedure:

-

In a beaker, dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water.

-

Dilute the resulting solution to 200 ml with distilled water.

-

Carefully add a solution of 5 g of sodium nitrite dissolved in a small amount of water.

-

Cool the mixture by adding 100 g of crushed ice.

-

Slowly, and with constant stirring, add 140 ml of 10% sulfuric acid. Maintain the temperature below 5°C throughout the addition.

-

A pale yellow precipitate of this compound will form.

-

Allow the mixture to stand for 2 hours to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel and wash with cold water until the washings are only slightly acidic.

-

The crude product can be purified by recrystallization from hot ligroin to yield red needles with a melting point of 106-108 °C (with decomposition).[10]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Spectrophotometric Determination of Cobalt(II) in Aqueous Solution

This protocol utilizes a micellar medium to enhance sensitivity and avoid the use of organic solvents.[5]

Materials:

-

Standard Cobalt(II) solution (1000 ppm)

-

This compound reagent solution (0.1% w/v in ethanol)

-

Tween 80 solution (1% v/v in distilled water)

-

Buffer solution (pH adjusted to the optimal range for complex formation)

-

Distilled water

Procedure:

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of Cobalt(II) with concentrations ranging from the expected sample concentration.

-

Into a set of 25 ml volumetric flasks, add an aliquot of each standard solution.

-

To each flask, add 2 ml of the 1% Tween 80 solution and 1 ml of the 0.1% this compound solution.

-

Adjust the pH to the optimal value using the buffer solution.

-

Dilute to the mark with distilled water and mix well.

-

Allow the solutions to stand for 30 minutes for full color development.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the cobalt complex (approximately 415 nm) against a reagent blank.[11]

-

Construct a calibration curve by plotting absorbance versus the concentration of Cobalt(II).

-

-

Sample Analysis:

-

Take an appropriate volume of the sample solution in a 25 ml volumetric flask.

-

Follow the same procedure as for the calibration curve (steps 3-6).

-

Measure the absorbance of the sample solution.

-

Determine the concentration of Cobalt(II) in the sample from the calibration curve.

-

Protocol 3: Solid-Phase Extraction (SPE) for Preconcentration of Trace Metals

This protocol provides a general workflow for the preconcentration of trace metals using a this compound functionalized resin.[3][10]

Materials:

-

This compound functionalized chelating resin

-

SPE column

-

Aqueous sample containing trace metals

-

Buffer solution for pH adjustment

-

Eluting agent (e.g., 1.5 M HCl)[10]

Procedure:

-

Column Conditioning:

-

Pack an SPE column with the this compound functionalized resin.

-

Wash the column with distilled water.

-

Equilibrate the column by passing a buffer solution of the desired pH for metal ion loading.[10]

-

-

Sample Loading:

-

Adjust the pH of the aqueous sample to the optimal value for complex formation with the target metal ion.

-

Pass the sample through the conditioned SPE column at a controlled flow rate. The metal ions will be retained on the resin as their this compound complexes.[3]

-

-

Column Washing:

-

Wash the column with a small volume of distilled water to remove any non-retained species.

-

-

Elution:

-

Elute the retained metal ions from the column by passing a suitable eluting agent (e.g., 1.5 M HCl) through the column.[10]

-